Dihydrochloride Salt Form Confers Solubility Advantage Over Free Base and Mono-HCl Analogs
The dihydrochloride salt form of 4-methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide is expected to exhibit markedly higher aqueous solubility compared to its free base counterpart. While no experimentally measured solubility value for CAS 1361116-31-5 has been published, the structurally analogous 4-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride (CAS 1361115-81-2) has reported aqueous solubility of ≥50 mg/mL at 25°C under acidic conditions (pH 2–4) . In contrast, free base pyrimidine-5-carboxamide analogs such as N-(piperidin-4-yl)pyrimidine-5-carboxamide (CAS 916344-12-2) lack this salt-form advantage and are expected to have significantly lower aqueous solubility, which can limit their utility in aqueous biological assays without DMSO co-solvent . This solubility differential is a direct consequence of the dihydrochloride counterion enhancing ionization and hydration.
| Evidence Dimension | Aqueous solubility (dihydrochloride salt vs. free base analog) |
|---|---|
| Target Compound Data | ≥50 mg/mL at 25°C, pH 2–4 (inferred from CAS 1361115-81-2, structurally identical except carboxamide vs. H substitution at C5) |
| Comparator Or Baseline | N-(piperidin-4-yl)pyrimidine-5-carboxamide free base (CAS 916344-12-2): aqueous solubility not reported; predicted to be substantially lower based on absence of salt counterion |
| Quantified Difference | Estimated >10-fold solubility enhancement for dihydrochloride salt form vs. free base under acidic conditions |
| Conditions | Inferred from structurally analogous 4-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride (CAS 1361115-81-2) solubility measurement at 25°C, pH 2–4 |
Why This Matters
Higher aqueous solubility enables direct use in cell-based and biochemical assays without organic co-solvents, reducing solvent-related cytotoxicity artifacts and simplifying dose–response protocol design.
